molecular formula C21H22BrN3O2S B4133001 6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B4133001
M. Wt: 460.4 g/mol
InChI Key: ZPVFUFZGNCFPJQ-UHFFFAOYSA-N
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Description

6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-ethoxybenzene and 2-methylphenylamine. The synthetic route may involve the following steps:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Ethoxylation: Addition of the ethoxy group to the brominated benzene.

    Formation of the Pyrimidine Ring: Cyclization reaction to form the pyrimidine ring structure.

    Introduction of the Mercapto Group: Thiolation reaction to introduce the mercapto group.

    Carboxamide Formation: Amidation reaction to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone
  • 3-(5-bromo-2-ethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the mercapto group, in particular, allows for unique interactions with biological molecules, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(5-bromo-2-ethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S/c1-4-27-17-10-9-14(22)11-15(17)19-18(13(3)23-21(28)25-19)20(26)24-16-8-6-5-7-12(16)2/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVFUFZGNCFPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-(5-bromo-2-ethoxyphenyl)-4-methyl-N-(2-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

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